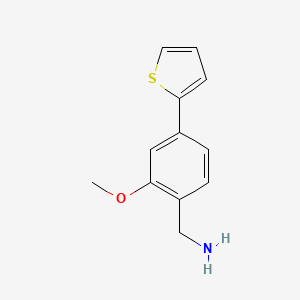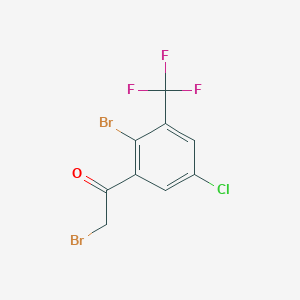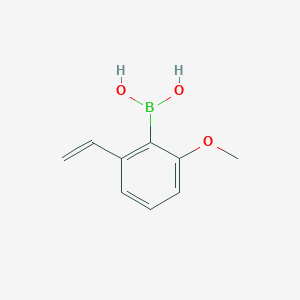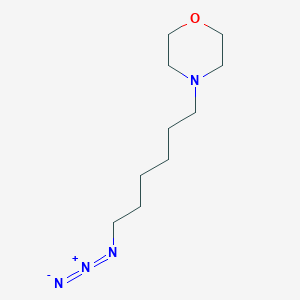![molecular formula C15H21ClFN B13721772 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by a cyclobutyl ring substituted with a 2-chloro-4-fluorophenyl group and a butylamine chain
Métodos De Preparación
The synthesis of 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-4-fluorophenyl Group: This step involves the substitution of the cyclobutyl ring with the 2-chloro-4-fluorophenyl group using reagents such as halogenated aromatic compounds and catalysts.
Attachment of the Butylamine Chain:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with similar compounds such as:
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]-3-methyl-1-butylamine: This compound has a cyclopentyl ring instead of a cyclobutyl ring, affecting its chemical reactivity and biological activity.
1-[1-(2-Chloro-4-fluorophenyl)cyclohexyl]-3-methyl-1-butylamine: The cyclohexyl ring provides different steric and electronic properties, influencing its interactions with molecular targets.
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21ClFN |
|---|---|
Peso molecular |
269.78 g/mol |
Nombre IUPAC |
1-[1-(2-chloro-4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(17)9-13(12)16/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
Clave InChI |
DGMBIIVIFXOSSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)

![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)




![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)

